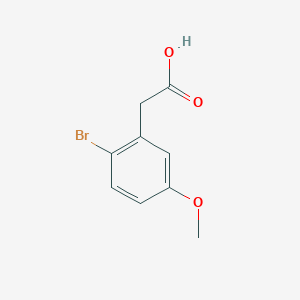

2-(2-Bromo-5-methoxyphenyl)acetic acid

CAS No.: 86826-93-9

Cat. No.: VC2031889

Molecular Formula: C9H9BrO3

Molecular Weight: 245.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86826-93-9 |

|---|---|

| Molecular Formula | C9H9BrO3 |

| Molecular Weight | 245.07 g/mol |

| IUPAC Name | 2-(2-bromo-5-methoxyphenyl)acetic acid |

| Standard InChI | InChI=1S/C9H9BrO3/c1-13-7-2-3-8(10)6(4-7)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |

| Standard InChI Key | XEXHAKGPISSIIX-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)Br)CC(=O)O |

| Canonical SMILES | COC1=CC(=C(C=C1)Br)CC(=O)O |

Introduction

Chemical Identity and Structure

2-(2-Bromo-5-methoxyphenyl)acetic acid is characterized by several key identifiers and structural features that distinguish it from related compounds:

| Identifier | Value |

|---|---|

| Chemical Formula | C₉H₉BrO₃ |

| Molecular Weight | 245.07 g/mol |

| CAS Number | 86826-93-9 |

| MDL Number | MFCD11554152 |

| PubChem CID | 10634080 |

| InChI | InChI=1S/C9H9BrO3/c1-13-7-2-3-8(10)6(4-7)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |

| InChI Key | XEXHAKGPISSIIX-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)Br)CC(=O)O |

The compound consists of a phenyl ring substituted with a bromine atom at the ortho position (position 2) to the acetic acid side chain and a methoxy group at the meta position (position 5). This substitution pattern creates a unique electronic and steric environment that influences its chemical reactivity and biological interactions .

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-(2-Bromo-5-methoxyphenyl)acetic acid is essential for its proper handling, storage, and application in various research settings. The key properties are summarized in the following table:

The compound's acidity (pKa ≈ 3.94) is attributed to its carboxylic acid group, while its moderate lipophilicity (LogP = 2.45) reflects a balance between hydrophilic and lipophilic properties, potentially facilitating its penetration through biological membranes .

Synthesis Methods

Several synthetic approaches can be employed to produce 2-(2-Bromo-5-methoxyphenyl)acetic acid. While the search results don't provide a direct synthesis protocol specifically for this compound, we can derive potential synthetic routes based on related compounds with similar structural features.

Bromination of 5-methoxyphenylacetic acid

One potential synthetic route involves the direct bromination of 5-methoxyphenylacetic acid. This approach is analogous to the method described for the synthesis of 2-bromo-5-methoxybenzoic acid, which involves:

-

Dissolving the starting material (m-methoxybenzoic acid) in a halogenated hydrocarbon solvent

-

Adding a bromination initiator (red phosphorus), a cocatalyst (potassium bromide or potassium bromate), and sulfuric acid

-

Performing the bromination reaction with agents such as N-bromosuccinimide, dibromohydantoin, or bromine

-

Quenching the reaction by pouring it into ice water

-

Isolating the product through solvent recovery, filtration, and recrystallization

The following example illustrates this approach:

"80g of dichloromethane, 15.2g (0.1mol) of m-methoxybenzoic acid, 25mL of concentrated sulfuric acid, 1.67g (0.01mol) of potassium bromate and 1.23g (0.01mol) of red phosphorus are sequentially added into a 500mL four-neck flask, stirring is started, 42.9g (0.15mol) of dibromohydantoin is added at 25°C, the reaction temperature is controlled to be 25-30°C, the reaction is carried out for 3h... the reaction liquid is poured into 200g of ice water for quenching, dichloromethane is recovered under reduced pressure after quenching, mother liquor is filtered, and is recrystallized by 70mL of ethanol..."

A similar methodology could be applied to 5-methoxyphenylacetic acid to obtain 2-(2-Bromo-5-methoxyphenyl)acetic acid, with yields potentially comparable to the 92-93% reported for 2-bromo-5-methoxybenzoic acid .

Alternative Synthetic Approaches

Other potential synthetic routes might include:

-

Oxidation of 2-(2-bromo-5-methoxyphenyl)ethanol

-

Carboxylation of 1-bromo-4-methoxybenzene followed by appropriate functionalization

-

Starting from 2-(5-(benzyloxy)-2-bromo-4-methoxyphenyl)acetic acid, as mentioned in the synthesis of laurolitsine

Biological Activity

Research on 2-(2-Bromo-5-methoxyphenyl)acetic acid and structurally similar compounds has revealed several promising biological activities that make them candidates for pharmaceutical development.

Antitumor Properties

Compounds containing brominated methoxyphenyl moieties have demonstrated significant cytotoxic activity against various cancer cell lines. The table below summarizes some of the reported cytotoxicity data:

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-(2-Bromo-5-methoxyphenyl)acetic acid | MCF7 (breast cancer) | 0.025 | |

| N-(5-Methoxyphenyl)-4-methoxybenzenesulphonamide | HeLa (cervical cancer) | <0.001 | |

| N-(3,5-Dimethoxyphenyl)-4-methoxybenzenesulphonamide | HT-29 (colorectal cancer) | 0.015 |

These compounds appear to target tubulin, a critical protein for cell division. They "disrupt microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death". This mechanism of action is similar to that of established anticancer drugs like colchicine and combretastatin A-4.

Studies by González et al. have shown that compounds with specific methoxy and bromo substitution patterns "showed sub-micromolar cytotoxicity against HeLa and HT-29 human tumour cell lines, and were particularly effective against MCF7" . The most potent compounds were those with 2,5-dimethoxy substitutions, especially when combined with a 4-bromo substituent.

Antimicrobial Activity

Related brominated methoxyphenyl compounds have also exhibited antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.019 mg/mL | |

| Escherichia coli | 0.025 mg/mL | |

| Bacillus subtilis | 0.015 mg/mL |

This antimicrobial activity suggests potential applications in developing new antibacterial agents, particularly against resistant strains.

Structure-Activity Relationships

Extensive structure-activity relationship studies have been conducted on compounds with methoxy and bromo substitutions on phenyl rings, providing insights into how structural modifications affect biological activity.

Effect of Substitution Patterns

Research by González et al. involved systematic "methoxy and bromo scans" to evaluate the influence of these substituents on biological activity . Their findings revealed:

-

The 5-methoxy group is crucial for maintaining "polar interaction with the sidechain of Cys241β" in tubulin

-

Additional methoxy groups, particularly at the 2-position, can enhance activity

-

Introduction of bromine atoms, especially at the 4-position, significantly increases potency

-

The combination of 2,5-dimethoxy and 4-bromo substitutions produces compounds with optimal cytotoxic activity

Binding Mechanisms

Docking studies suggest that these compounds bind to the colchicine site of tubulin but "in a distinct way" compared to traditional colchicine-site binders . This unique binding mode may offer advantages in terms of selectivity and potential to overcome resistance mechanisms.

Applications in Research and Development

2-(2-Bromo-5-methoxyphenyl)acetic acid has several applications across different scientific disciplines:

Organic Synthesis

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. The presence of the bromine atom makes it particularly useful for cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, enabling the creation of more elaborate molecular structures.

Medicinal Chemistry

In medicinal chemistry, the compound and its derivatives can be used for:

-

Development of novel tubulin inhibitors for cancer treatment

-

Design of new antimicrobial agents

-

Creation of chemical probes for studying biological systems

Materials Science

The unique structural features of 2-(2-Bromo-5-methoxyphenyl)acetic acid make it potentially useful "in the development of new materials and polymers", though specific applications in this area require further research.

The relatively high cost per gram suggests that the compound is primarily used for research purposes rather than large-scale industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume